4-Chloro-6-methylquinazoline
Overview
Description
4-Chloro-6-methylquinazoline is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-methylquinazoline is1S/C9H7ClN2/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3
. This indicates that the molecule consists of a quinazoline core with a chlorine atom at the 4th position and a methyl group at the 6th position. Physical And Chemical Properties Analysis
4-Chloro-6-methylquinazoline is a solid substance . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Anticancer Properties
4-Chloro-6-methylquinazoline and related compounds have been studied for their potential in cancer treatment. Sirisoma et al. (2009) discovered a series of 4-anilinoquinazolines, including modifications of 4-chloro-6-methylquinazoline, as potent inducers of apoptosis, particularly effective in breast cancer models with high blood-brain barrier penetration (Sirisoma et al., 2009). Further, a study by Wang et al. (2014) highlighted the development of novel tubulin-polymerization inhibitors derived from 4-chloro-6-methylquinazoline, demonstrating significant cytotoxic activity in vitro and potential anti-tumor activity in vivo (Wang et al., 2014).
Antimicrobial and Antimycobacterial Activity
Kubicová et al. (2003) synthesized derivatives of 4-chloro-6-methylquinazoline and tested them for antimicrobial activities. Some derivatives, particularly those with 6-chloro substitution, showed significant activity against Mycobacterium avium and M. kansasii, as well as photosynthesis-inhibiting properties (Kubicová et al., 2003).
Synthesis and Chemical Characterization
Miyashita et al. (1992) explored the catalytic action of azolium salts on 4-chloroquinazolines, including 4-chloro-6-methylquinazoline. This study provided insights into the synthesis process and the potential for creating a range of derivatives with various applications (Miyashita et al., 1992).
Pheromone Identification in Insects
4-Methylquinazoline, a compound related to 4-chloro-6-methylquinazoline, has been identified as a component of the male sex pheromone in Nasonia vitripennis. This discovery by Ruther et al. (2007) highlights the compound's role in insect behavior and potential applications in pest control (Ruther et al., 2007).
Crystallographic Studies
Gotoh and Ishida (2020) conducted crystallographic studies of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro- and nitro-substituted benzoic acids. Such studies are crucial for understanding the molecular structure and potential pharmaceutical applications of quinazoline derivatives (Gotoh & Ishida, 2020).
Anticorrosive Properties
Kadhim et al. (2017) evaluated derivatives of 4-chloro-6-methylquinazoline for their corrosion inhibition properties on mild steel. This highlights the compound's potential application in materials science and corrosion prevention (Kadhim et al., 2017).
Safety And Hazards
4-Chloro-6-methylquinazoline is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-chloro-6-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNILKVADCMYCQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359106 | |
Record name | 4-chloro-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylquinazoline | |
CAS RN |
58421-79-7 | |
Record name | 4-chloro-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methylquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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